(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . These methods provide efficient routes to construct the thietane backbone.
Industrial Production Methods
Industrial production of (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different thietane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the methanesulfonate group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: The compound can be used in the study of sulfur metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate involves its interaction with molecular targets through its reactive functional groups. The thietane ring and methanesulfonate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
2760404-82-6 |
---|---|
Molecular Formula |
C5H10O5S2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.